molecular formula C18H27N B11857795 3-(Cyclohexylmethyl)-1-phenylpiperidine

3-(Cyclohexylmethyl)-1-phenylpiperidine

Cat. No.: B11857795
M. Wt: 257.4 g/mol
InChI Key: IXFFVPSFOFCNJZ-UHFFFAOYSA-N
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Description

3-(Cyclohexylmethyl)-1-phenylpiperidine is an organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are widely used in medicinal chemistry due to their diverse biological activities. The structure of this compound consists of a piperidine ring substituted with a cyclohexylmethyl group and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylmethyl)-1-phenylpiperidine can be achieved through several synthetic routes. One common method involves the reaction of cyclohexylmethylamine with 1-phenylpiperidin-3-one under reductive amination conditions. This reaction typically requires a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in the presence of an acid catalyst like acetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylmethyl)-1-phenylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidines.

Scientific Research Applications

3-(Cyclohexylmethyl)-1-phenylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylmethyl)-1-phenylpiperidine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may bind to dopamine or serotonin receptors, influencing neurotransmission and potentially exhibiting psychoactive properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its combination of cyclohexylmethyl and phenyl groups makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H27N

Molecular Weight

257.4 g/mol

IUPAC Name

3-(cyclohexylmethyl)-1-phenylpiperidine

InChI

InChI=1S/C18H27N/c1-3-8-16(9-4-1)14-17-10-7-13-19(15-17)18-11-5-2-6-12-18/h2,5-6,11-12,16-17H,1,3-4,7-10,13-15H2

InChI Key

IXFFVPSFOFCNJZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC2CCCN(C2)C3=CC=CC=C3

Origin of Product

United States

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